1-Bromo-4-butoxy-3-chloro-2-fluorobenzene
Description
1-Bromo-4-butoxy-3-chloro-2-fluorobenzene is a halogenated aromatic compound characterized by a bromine atom at position 1, a butoxy group (-O-C₄H₉) at position 4, a chlorine atom at position 3, and a fluorine atom at position 2 on the benzene ring. This substitution pattern confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing halogens (Br, Cl, F) and the electron-donating butoxy group. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, where substituent positions critically influence reactivity and downstream applications .
- 1-Bromo-3-butoxy-4-chloro-2-fluorobenzene (CAS 943830-22-6, C₁₀H₁₁BrClFO, MW 281.55), a positional isomer differing in the arrangement of substituents .
- 1-Bromo-5-(but-3-en-1-yl)-4-chloro-2-fluorobenzene, which replaces the butoxy group with a butenyl chain, altering steric and electronic profiles .
Properties
IUPAC Name |
1-bromo-4-butoxy-3-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClFO/c1-2-3-6-14-8-5-4-7(11)10(13)9(8)12/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGRYNCVIFRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696904 | |
| Record name | 1-Bromo-4-butoxy-3-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909122-20-9 | |
| Record name | Benzene, 1-bromo-4-butoxy-3-chloro-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909122-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-butoxy-3-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-butoxy-3-chloro-2-fluorobenzene can be synthesized through a multi-step process involving the introduction of each substituent group onto the benzene ring. One common method involves the initial bromination of a suitable precursor, followed by chlorination, fluorination, and finally the introduction of the butoxy group through nucleophilic substitution reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic steps are carried out under controlled conditions. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-butoxy-3-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the halogen substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Dehalogenated compounds.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-Bromo-4-butoxy-3-chloro-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-butoxy-3-chloro-2-fluorobenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and the butoxy group allows it to engage in various chemical interactions, such as hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Reactivity
The position of substituents on the benzene ring significantly impacts chemical behavior. For example:
- 1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5, C₆H₃BrClF, MW 209.44) lacks the butoxy group, resulting in lower molecular weight and reduced steric hindrance. This simplicity enhances its suitability as a building block in cross-coupling reactions .
- 4-Bromo-1-chloro-2-fluorobenzene (CAS 47173-80-8) and 4-Bromo-2-chloro-1-fluorobenzene (CAS 29242990) demonstrate how halogen positioning affects dipole moments and solubility. The para-bromo and ortho-chloro/fluoro arrangements in these analogs may lead to distinct regioselectivity in nucleophilic aromatic substitution .
Alkoxy Group Variations
The butoxy group in 1-Bromo-4-butoxy-3-chloro-2-fluorobenzene distinguishes it from analogs with smaller or fluorinated alkoxy chains:
- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6, C₇H₃BrF₄O) replaces butoxy with a trifluoromethoxy group (-OCF₃), increasing electronegativity and lipophilicity. This enhances resistance to metabolic degradation, making it valuable in medicinal chemistry .
- 1-Bromo-2-fluoro-4-phenylmethoxybenzene (CAS 185346-79-6) substitutes butoxy with a benzyloxy group, introducing aromaticity that may stabilize intermediates in catalytic processes .
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-Bromo-4-butoxy-3-chloro-2-fluorobenzene is a polyhalogenated aromatic compound notable for its diverse applications in organic synthesis and potential biological activities. This compound features a benzene ring substituted with bromine, chlorine, fluorine, and a butoxy group, which contributes to its unique chemical properties and reactivity.
- Chemical Formula : C10H11BrClF
- Molecular Weight : 267.55 g/mol
- CAS Number : 909122-20-9
The biological activity of this compound is attributed to its interactions with various biomolecules. The presence of halogen atoms and the butoxy group allows for multiple types of chemical interactions, including:
- Hydrogen Bonding : Facilitates interactions with biological macromolecules such as proteins and nucleic acids.
- Van der Waals Forces : Enhances the compound's ability to fit into specific binding sites.
- Halogen Bonding : Can influence the stability and reactivity of the compound in biological systems.
These interactions may modulate various biological pathways, making this compound a candidate for further pharmacological studies.
Potential Applications in Medicine
Research indicates that this compound may have significant implications in medicinal chemistry. Its structure suggests potential as a pharmacophore in drug development, particularly in the synthesis of new therapeutic agents. The compound's ability to participate in nucleophilic aromatic substitution reactions enhances its utility in creating biologically active derivatives.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies have suggested that halogenated compounds exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess such activity.
- Enzyme Inhibition : Investigations into enzyme interactions have revealed that halogenated benzenes can act as inhibitors for certain enzymes involved in metabolic pathways. This suggests a potential role for this compound in modulating enzymatic activity.
- Cytotoxicity Studies : Research into the cytotoxic effects of halogenated compounds on cancer cell lines has indicated that these compounds can induce apoptosis. Further studies are necessary to determine the specific mechanisms by which this compound may exert cytotoxic effects.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity Potential |
|---|---|---|
| 1-Bromo-4-chloro-2-fluorobenzene | Lacks butoxy group | Lower reactivity |
| 1-Bromo-4-butoxy-2-fluorobenzene | Similar structure, different substitution pattern | Moderate activity |
| 1-Bromo-4-butoxy-3-chlorobenzene | Lacks fluorine atom | Altered chemical properties |
This table illustrates how the presence or absence of specific functional groups influences the reactivity and potential biological activity of related compounds.
Q & A
Basic: What are the recommended synthetic routes for preparing 1-Bromo-4-butoxy-3-chloro-2-fluorobenzene, and what critical reaction parameters must be controlled?
Methodological Answer:
Synthesis involves sequential halogenation and ether formation. Begin with bromination and chlorination via electrophilic aromatic substitution using FeCl₃ or AlCl₃ as catalysts at 0–5°C to prevent polysubstitution . Introduce the butoxy group via Williamson ether synthesis: deprotonate butanol with NaH in anhydrous THF, followed by nucleophilic substitution on the brominated intermediate. Critical parameters include:
- Strict temperature control (±2°C) to avoid side reactions.
- Moisture exclusion during ether formation (use Schlenk techniques).
- Purification via column chromatography (hexane/ethyl acetate) to isolate the product .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR with DEPT and COSY to resolve overlapping signals caused by halogen electronegativity. Fluorine’s spin-spin coupling (J ≈ 8–12 Hz) requires broadband decoupling in ¹H NMR .
- GC-MS : Confirm molecular ion clusters (M⁺ and M+2 for bromine isotopes).
- X-ray Crystallography : Use the WinGX suite to resolve crystal structures, leveraging the compound’s heavy atoms (Br, Cl) for phasing .
Advanced: How can density functional theory (DFT) predict regioselectivity in substitution reactions of this compound?
Methodological Answer:
Employ B3LYP/6-311+G(d,p) calculations to model electrostatic potential surfaces and identify electron-deficient positions. For example:
- Compare activation energies for nucleophilic attack at C-1 (Br) vs. C-3 (Cl).
- Include solvent effects via the SMD continuum model (e.g., DMSO or THF). Validate with experimental kinetic studies (e.g., monitoring Br⁻ release via ion chromatography) .
Advanced: How to resolve contradictions between experimental and computational ¹³C NMR chemical shifts?
Methodological Answer:
If discrepancies exceed 5 ppm:
Verify sample purity via GC-MS with electron ionization (70 eV).
Re-acquire NMR in different solvents (CDCl₃ vs. DMSO-d₆) to assess solvent effects.
Use variable-temperature NMR (-50°C to +80°C) to detect conformational averaging.
Cross-validate assignments with HMBC correlations to adjacent protons .
Advanced: How does the butoxy group’s steric bulk affect cross-coupling reactivity compared to smaller alkoxy groups?
Methodological Answer:
- Conduct Suzuki couplings with phenylboronic acids under standardized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
- Monitor C-Br bond cleavage via in situ Raman spectroscopy (560 cm⁻¹ peak).
- Calculate turnover frequencies (TOF): Expect reduced TOF for butoxy vs. methoxy due to steric hindrance (quantify via MMFF94 force field simulations) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Engineering Controls : Use fume hoods (≥100 fpm face velocity) and closed systems for transfers .
- PPE : Wear Silver Shield® gloves, full-face respirators with organic vapor cartridges, and chemical-resistant aprons.
- Storage : Store under nitrogen at 2–8°C in amber glass with PTFE-lined caps.
- Spill Management : Neutralize with activated carbon and 10% sodium thiosulfate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
